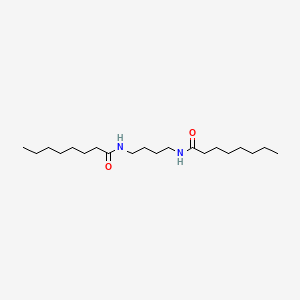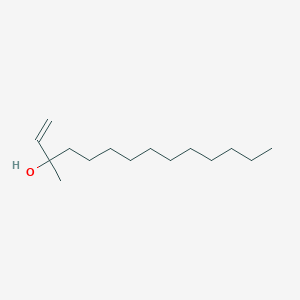
3-Methyltetradec-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyltetradec-1-en-3-ol is an organic compound that belongs to the class of fatty alcohols It is characterized by a long carbon chain with a double bond and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyltetradec-1-en-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the hydroboration-oxidation of the corresponding alkene.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of the corresponding unsaturated fatty acids or esters. This process is typically carried out under high pressure and temperature conditions using catalysts such as palladium or nickel.
Chemical Reactions Analysis
Types of Reactions
3-Methyltetradec-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methyltetradecanal or 3-methyltetradecanone.
Reduction: Formation of 3-methyltetradecan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Methyltetradec-1-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Mechanism of Action
The mechanism of action of 3-Methyltetradec-1-en-3-ol involves its interaction with various molecular targets and pathways. It can act as an antimicrobial agent by disrupting the cell membrane of microorganisms. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3-Methyltetradecan-1-ol: Similar structure but lacks the double bond.
Tetradec-1-en-3-ol: Similar structure but lacks the methyl group.
Oct-1-en-3-ol: Shorter carbon chain but similar functional groups.
Uniqueness
3-Methyltetradec-1-en-3-ol is unique due to its specific combination of a long carbon chain, a double bond, and a hydroxyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
6966-50-3 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
3-methyltetradec-1-en-3-ol |
InChI |
InChI=1S/C15H30O/c1-4-6-7-8-9-10-11-12-13-14-15(3,16)5-2/h5,16H,2,4,6-14H2,1,3H3 |
InChI Key |
MKHFYXLTDUHRKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C)(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




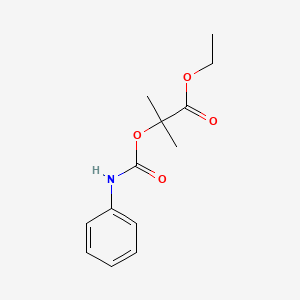
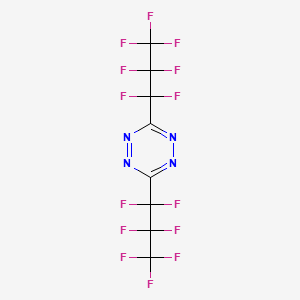
![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)

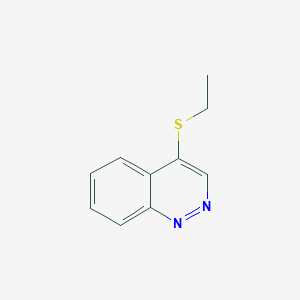
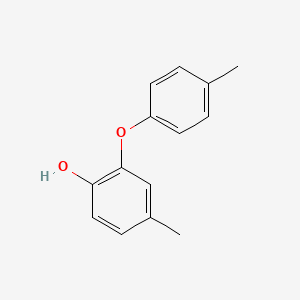
![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
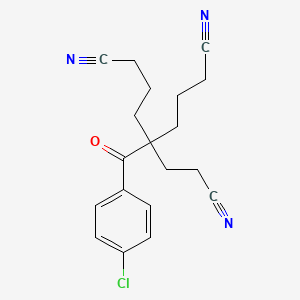
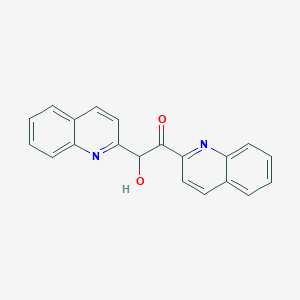
![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
